molecular formula C23H26F2N4O4S B2869546 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 933027-47-5

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2869546
CAS No.: 933027-47-5
M. Wt: 492.54
InChI Key: NODXVVMLKONWMV-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position. The carboxamide nitrogen is linked to a sulfonylethylpiperazine moiety, where the piperazine ring is further substituted with a 4-fluorophenyl group. Its molecular weight is 516.55 g/mol (calculated), and it shares structural motifs common in kinase inhibitors and antiviral agents .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O4S/c24-18-1-5-20(6-2-18)27-10-12-28(13-11-27)34(32,33)14-9-26-23(31)17-15-22(30)29(16-17)21-7-3-19(25)4-8-21/h1-8,17H,9-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXVVMLKONWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The compound is compared to structurally related pyrrolidinecarboxamide derivatives, focusing on substituent variations and pharmacological data:

Compound Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ or % Inhibition) Target/Application
1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl (pyrrolidine), sulfonylethylpiperazine (4-fluorophenyl) 516.55 Not reported Hypothesized: Antiviral/CNS targets
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () Phenyl (pyrrolidine), sulfonylethylpiperazine (4-fluorophenyl) 498.54 IC₅₀ = 81.8 µM; % Inhibition = 57.4 MERS-CoV fusion inhibitor
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () 4-Methylpyridinyl amide 355.37 Not reported Unreported, potential kinase target
1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () 5-Isopropylthiadiazole amide 403.45 Not reported Unreported, possible antimicrobial
1-{4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Fluorophenyl-ethoxycarbamate, 4-methoxybenzyl amide 535.56 Not reported Hypothesized: Anti-inflammatory

Key Observations

Piperazine vs. Heteroaromatic Substitutents : The target compound and its analog in share the sulfonylethylpiperazine group, which is absent in analogs with pyridinyl () or thiadiazolyl () substituents. Piperazine derivatives often exhibit enhanced solubility and receptor-binding flexibility due to their basic nitrogen atoms.

Fluorophenyl vs.

Bioactivity Data : Only the analog has reported activity (IC₅₀ = 81.8 µM against MERS-CoV), suggesting that the sulfonylethylpiperazine motif is critical for antiviral activity. The target compound’s bioactivity remains uncharacterized but warrants testing in similar assays.

Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (516.55 g/mol) compared to ’s derivative (355.37 g/mol) may affect bioavailability. However, the sulfonyl group could counterbalance lipophilicity, improving aqueous solubility.

Biological Activity

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with various biological targets, including receptors and enzymes.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit notable antimicrobial properties. For instance, compounds similar to 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide have shown efficacy against a range of bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
Salmonella Typhi15 mm
Escherichia coli18 mm
Pseudomonas aeruginosa20 mm
Staphylococcus aureus22 mm

These results suggest that the compound could serve as a basis for developing new antibiotics, particularly against resistant strains.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have reported that similar piperazine derivatives inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes:

Enzyme Inhibition (%)
Acetylcholinesterase (AChE)75% at 100 µM
Urease68% at 100 µM

The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)18.5

These findings warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Case Study: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperazine derivatives and evaluated their antibacterial activity against common pathogens. The results showed that modifications in the piperazine structure significantly influenced antibacterial potency, with certain derivatives exhibiting enhanced activity against resistant strains .

Case Study: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of similar compounds. The study found that modifications to the sulfonamide group improved AChE inhibition, suggesting that structural optimization could yield more potent inhibitors for therapeutic use .

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